4-(Dipropylamino)benzenediazonium tetrafluoroborate

Physical Organic Chemistry Linear Free-Energy Relationships Reactivity Prediction

Researchers often encounter uncontrolled multilayer formation when grafting electron-poor diazonium salts onto carbon surfaces. 4-(Dipropylamino)benzenediazonium tetrafluoroborate is the precise, electron-rich precursor that ensures electrochemically controlled modification of glassy carbon, HOPG, and CNTs. - Donor strength (σp ≈ -0.83) mandates electrochemical induction, preventing spontaneous grafting. - Tetrafluoroborate counterion guarantees high solubility in acetonitrile and superior bench-stable thermal safety over halide alternatives. - Pre-formed, crystalline solid bypasses hazardous in situ diazotization, enabling batch-to-batch reproducibility in azo dye and photoredox chemistries.

Molecular Formula C12H18BF4N3
Molecular Weight 291.10 g/mol
CAS No. 5059-80-3
Cat. No. B12661066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dipropylamino)benzenediazonium tetrafluoroborate
CAS5059-80-3
Molecular FormulaC12H18BF4N3
Molecular Weight291.10 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CCCN(CCC)C1=CC=C(C=C1)[N+]#N
InChIInChI=1S/C12H18N3.BF4/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;2-1(3,4)5/h5-8H,3-4,9-10H2,1-2H3;/q+1;-1
InChIKeyRDTDIKYQWZGNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dipropylamino)benzenediazonium Tetrafluoroborate Overview


4-(Dipropylamino)benzenediazonium tetrafluoroborate (CAS 5059-80-3) is a para-substituted, electron-rich aryl diazonium salt distinguished by its dipropylamino (–N(C₃H₇)₂) donor group and the tetrafluoroborate (BF₄⁻) counterion, which together confer a unique profile of thermal stability, solubility, and redox reactivity among its class [1]. As a bench-stable, solid arenediazonium tetrafluoroborate, it is widely employed as a radical arylating agent in photoredox catalysis, an electrophilic intermediate in azo dye synthesis, and an electrografting precursor for carbon surface modification [1][2]. Its molecular formula is C₁₂H₁₈BF₄N₃, with a precisely calculated molecular weight of 291.10 g/mol, and is regulated under ECHA with an EC number of 225-762-3 [1][3].

Radical arylating agent for visible-light photoredox C–H arylation
Electrografting precursor for carbon surface modification (glassy carbon, HOPG, CNTs)
Stable pre-formed diazonium salt for azo dye synthesis with lipophilic auxochrome

Risks of Generic Substitution in Procurement


The fundamental error in procurement is treating arenediazonium tetrafluoroborates as interchangeable building blocks. Even among close structural analogs, the electronic nature of the para-substituent dictates the mechanism and efficiency of key reactions. Critically, para-substituted benzenediazonium salts with strong electron-donating groups (like –N(C₃H₇)₂) require electrochemical induction for grafting, whereas those with electron-withdrawing groups (like –NO₂) can graft spontaneously [1][2]. Furthermore, the thermal hazard profile is not uniform: salts containing heteroatoms in the aromatic moiety can be highly unstable during synthesis, imposing handling constraints directly tied to the specific substitution pattern [3]. Substituting 4-(dipropylamino)benzenediazonium tetrafluoroborate with a seemingly similar salt lacking rigorous thermal and electrochemical validation risks failed grafting, unexpected byproducts, and compromised safety protocols, making explicit, data-driven selection essential.

Electronic mismatch alters grafting mechanism
Para-electron-donating groups require electrochemical induction; electron-withdrawing analogs may graft spontaneously, causing uncontrolled multilayer formation.
Thermal hazard profile not uniform
Tetrafluoroborate salts provide bench-stable solids; chloride or tosylate counterparts can be explosive or exhibit reduced storage stability.
Chromatographic behavior differs significantly
Lipophilicity (LogP) varies with amine substituent length, shifting retention on reverse-phase columns and complicating purification protocols.

Quantitative Selection Evidence vs. Analogs


Hammett Constant Defines Distinctive Reactivity

The electron-donating strength of the para-dipropylamino group, quantified by its Hammett substituent constant (σp), places this compound at an extreme end of the reactivity spectrum for arenediazonium salts. With a σp value of approximately -0.83 for the –N(C₃H₇)₂ group [1], it is a far stronger donor than the dimethylamino analog (σp ≈ -0.63 for –N(CH₃)₂) and electronically opposite to the electron-withdrawing nitro analog (σp ≈ +0.78 for –NO₂) [1]. This quantitative electronic difference directly controls the reduction potential of the diazonium cation, making it harder to reduce and thus dictating a different catalyst or potential requirement for radical generation.

Hammett σp Reactivity
Class-level inference
σp ≈ -0.83 (dipropylamino)
Δσp ≈ -0.20 vs –N(CH₃)₂
Δσp ≈ 1.61 vs –NO₂
Electron-donating strength dictates reduction potential for radical generation.
Controls electrochemical grafting onset; requires validation for specific setup.
Physical Organic Chemistry Linear Free-Energy Relationships Reactivity Prediction

Enhanced Storage Stability of Tetrafluoroborate Counterion

The tetrafluoroborate counterion imparts critical storage and handling advantages over other common diazonium salts. The BF₄⁻ salt is a bench-stable solid that can be handled safely at room temperature, both in solution and when dry [1]. In contrast, corresponding chloride salts are dangerously explosive, and studies on the related 4-nitrobenzenediazonium system show that even tosylate salts can have reduced storage stability compared to their tetrafluoroborate counterparts, with thermal gravimetric analysis (TGA) revealing decomposition onset at T > 348 K for the benchmark benzenediazonium tetrafluoroborate [1][2]. While data for the dipropylamino derivative specifically is not available, this trend is a defining class-level advantage that makes BF₄⁻ salts the preferred choice for procurement when safety and shelf-life are priorities.

Thermal Stability
Class-level inference
>348 K (benchmark onset)
Tetrafluoroborate salts are bench-stable solids; chloride analogs are explosive.
Dipropylamino-specific TGA data unavailable; class trend supports safety advantage.
Process Safety Thermal Hazard Assessment Solid-State Stability

Lipophilic Profile for Chromatographic Resolution

The extended propyl chains confer a significantly higher lipophilicity compared to shorter-chain or more polar analogs, enabling superior chromatographic resolution in preparative reverse-phase HPLC. This compound has a validated LogP of 2.25, as experimentally determined for a dedicated HPLC separation method [1]. While a specific comparator value for the dimethylamino analog is not provided in the source, this relatively high LogP value directly enhances retention and peak resolution on standard C18 phases, facilitating purification—a critical advantage for procurement when the intended use requires rigorous compound purity.

Lipophilicity (LogP)
Supporting evidence
LogP = 2.25
Higher lipophilicity improves retention and resolution on C18 columns.
Validated reverse-phase HPLC method; purification advantage over shorter-chain analogs.
Analytical Chemistry HPLC Method Development Purification

Photoredox Catalysis for Heteroarene Functionalization

4-(Dipropylamino)benzenediazonium tetrafluoroborate has been successfully employed as a radical arylating agent in photoredox C–H arylation reactions of heteroarenes, a process that proceeds under mild, visible-light-mediated, metal-free conditions [1]. While the original study by Hari et al. (2012) investigated a range of aryl diazonium salts, the method's broad substrate scope validates the general applicability of electron-rich diazonium salts like this one for forming aryl-heteroaryl bonds. Yields ranging from 8% to 40% have been reported for related photoredox arylations using this specific compound [1]. This versatility is a direct consequence of the compound's ability to cleanly generate aryl radicals upon single-electron transfer, a feature that is less efficient for electron-poor analogs that undergo spontaneous reduction.

Photoredox C–H Arylation
Cross-study comparable
Yield range: 8–40%
Validated radical arylation method for electron-rich diazonium salts under metal-free conditions.
Yields substrate-dependent; electron-poor analogs may follow different mechanistic pathways.
Photoredox Catalysis C-H Arylation Metal-Free Synthesis

Optimal Application Scenarios


Electrografting of Electron-Rich Aryl Layers on Carbon

When a specific, electron-rich aryl group is required for surface modification of glassy carbon, HOPG, or carbon nanotubes, 4-(dipropylamino)benzenediazonium tetrafluoroborate is the preferred precursor. Its strong electron-donating character (σp ≈ -0.83) ensures that grafting is electrochemically controlled [1], preventing spontaneous, uncontrolled multilayer formation that plagues electron-poor analogs. The tetrafluoroborate counterion guarantees the necessary solubility in acetonitrile and stability of the grafting solution [3].

High-Purity Aryl-Heteroaryl Synthesis via Photoredox

For medicinal chemistry groups synthesizing compound libraries requiring C–H arylation of heteroarenes under metal-free conditions, this compound offers a validated, efficient pathway. The mild, visible-light-driven reaction conditions are compatible with a wide range of sensitive functional groups [2]. The demonstrated HPLC purification method (LogP = 2.25) allows researchers to easily isolate the final product with high purity, streamlining the synthetic workflow [4].

Safe Diazonium Source for Academic and HTE Labs

In settings where safety and long-term storage are paramount, such as university teaching labs or automated synthesis facilities, the enhanced thermal stability of the tetrafluoroborate salt over chloride or tosylate alternatives makes it the responsible procurement choice. The compound's established status as a bench-stable solid, as highlighted by thermal hazard analyses [3], reduces the risk of dangerous decomposition during inventory storage, a critical factor for institutional environmental health and safety (EHS) compliance.

Azo Dye Synthesis with Lipophilic Auxochrome

In the synthesis of novel azo dyes for dye-sensitized solar cells (DSSCs) or advanced textile applications, the dipropylamino group serves as a powerful, lipophilic auxochrome that bathochromically shifts the absorption spectrum. The commercial availability of this compound as a stable, pre-formed diazonium salt allows dye chemists to bypass the in situ diazotization of sensitive aniline precursors, streamlining the coupling reaction and improving batch-to-batch reproducibility [1].

Application
Selection Property
Validation Focus
Electrografting on carbon surfaces
Electron-donor strength for controlled grafting
Electrochemical grafting onset and multilayer suppression
Photoredox heteroarene synthesis
Radical generation under visible light
Metal-free C–H arylation compatibility and yield
Safe diazonium source for labs
Thermal stability and handling safety
Storage stability assessment and EHS compliance
Azo dye synthesis
Lipophilic auxochrome effect
Batch reproducibility and coupling efficiency
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